molecular formula C13H9NO2S B3210328 3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 106578-02-3

3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B3210328
CAS No.: 106578-02-3
M. Wt: 243.28 g/mol
InChI Key: XVGKZNSQFDIWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-299765 is an active molecule known for its significant role in scientific research. It is a customized synthesis product, often used in various experimental settings due to its unique properties .

Preparation Methods

The synthesis of WAY-299765 involves specific reaction conditions and routes. The compound is typically prepared through a series of chemical reactions that ensure high purity and effectiveness. The exact synthetic routes and industrial production methods are proprietary and often customized based on the research requirements .

Chemical Reactions Analysis

WAY-299765 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), which significantly impacts the solubility of the product. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-299765 has a wide range of scientific research applications. It is used extensively in chemistry, biology, medicine, and industry. In chemistry, it serves as a crucial reagent in various synthetic processes. In biology and medicine, it is used to study molecular pathways and targets, contributing to the development of new therapeutic strategies. In the industrial sector, WAY-299765 is utilized in the production of various bioactive molecules .

Mechanism of Action

The mechanism of action of WAY-299765 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction is crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications .

Comparison with Similar Compounds

WAY-299765 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include 3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one and 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one. These compounds share some structural similarities but differ in their specific applications and effects .

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-8-14-11(7-17-8)10-6-9-4-2-3-5-12(9)16-13(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGKZNSQFDIWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248325
Record name 3-(2-Methyl-4-thiazolyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106578-02-3
Record name 3-(2-Methyl-4-thiazolyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106578-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-4-thiazolyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
Reactant of Route 5
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
Reactant of Route 6
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.